2-(Octylthio)ethyl imidothiocarbamate
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Overview
Description
2-(Octylthio)ethyl imidothiocarbamate is a chemical compound with the molecular formula C11H25ClN2S2 and a molecular weight of 284.91 g/mol . It is known for its unique structure, which includes an octylthio group attached to an ethyl imidothiocarbamate moiety. This compound is typically found as a colorless to pale yellow liquid or solid and is stable at room temperature, though it should be protected from light and high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylthio)ethyl imidothiocarbamate generally involves the reaction of an octylthio compound with an ethyl imidothiocarbamate precursor. The reaction is typically carried out in the presence of a ligand and a metal catalyst to facilitate the formation of the desired product . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high product quality. The use of advanced catalytic systems and automated reaction monitoring can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Octylthio)ethyl imidothiocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The octylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-(Octylthio)ethyl imidothiocarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Octylthio)ethyl imidothiocarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
2-(Octylthio)ethyl carbamimidothioate hydrochloride: A closely related compound with similar structural features and reactivity.
2-(Octylthio)ethyl imidothiocarbamate analogs: Variants with different alkyl or aryl groups attached to the imidothiocarbamate moiety.
Uniqueness
This compound is unique due to its specific combination of an octylthio group and an ethyl imidothiocarbamate moiety. This structure imparts distinct chemical and physical properties, making it valuable for a variety of applications in research and industry.
Properties
IUPAC Name |
2-octylsulfanylethyl carbamimidothioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2S2.ClH/c1-2-3-4-5-6-7-8-14-9-10-15-11(12)13;/h2-10H2,1H3,(H3,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBHFMCKFFCSDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCSC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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